![molecular formula C21H26N2O B5723336 N-(2,6-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide CAS No. 74602-46-3](/img/structure/B5723336.png)
N-(2,6-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide, commonly known as DMXB-A, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as α7 nicotinic acetylcholine receptor (nAChR) agonists, which have been shown to have a range of beneficial effects on the central nervous system.
Wirkmechanismus
DMXB-A acts as an agonist of the α7 N-(2,6-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide, which is a subtype of nicotinic acetylcholine receptor found in the central nervous system. Activation of this receptor has been shown to promote the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in a range of cognitive and physiological processes.
Biochemical and Physiological Effects
DMXB-A has been shown to have a range of biochemical and physiological effects, including improving cognitive function, reducing inflammation, and promoting neuroprotection. These effects have been attributed to the activation of the α7 N-(2,6-dimethylphenyl)-4-(1-piperidinylmethyl)benzamide, which is involved in a range of processes such as synaptic plasticity, neuroprotection, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
DMXB-A has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, its limitations include its relatively short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on DMXB-A, including its use in the treatment of Alzheimer's disease, schizophrenia, and depression. Other potential applications include its use in the treatment of chronic pain, addiction, and epilepsy. Further research is needed to fully understand the potential therapeutic applications of DMXB-A and to develop more effective formulations for use in clinical settings.
Synthesemethoden
DMXB-A can be synthesized using a variety of methods, including the reaction of 2,6-dimethylbenzoyl chloride with piperidine, followed by the addition of benzylamine. Another method involves the reaction of 2,6-dimethylaniline with piperidine, followed by the addition of benzoyl chloride. Both methods have been shown to yield high-quality DMXB-A.
Wissenschaftliche Forschungsanwendungen
DMXB-A has been extensively studied for its potential therapeutic applications in a range of conditions, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-4-(piperidin-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-7-6-8-17(2)20(16)22-21(24)19-11-9-18(10-12-19)15-23-13-4-3-5-14-23/h6-12H,3-5,13-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSXJVVASYWXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878571 |
Source
|
Record name | BENZAMIDE, N-(2,6-DIMETHYLPHENYL)-4-(1-PIPERIDIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-4-(piperidin-1-ylmethyl)benzamide | |
CAS RN |
74602-46-3 |
Source
|
Record name | BENZAMIDE, N-(2,6-DIMETHYLPHENYL)-4-(1-PIPERIDIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.